Gentamicin X2

Catalog No.
S575905
CAS No.
36889-17-5
M.F
C19H38N4O10
M. Wt
482.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gentamicin X2

CAS Number

36889-17-5

Product Name

Gentamicin X2

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

Molecular Formula

C19H38N4O10

Molecular Weight

482.5 g/mol

InChI

InChI=1S/C19H38N4O10/c1-19(29)5-30-18(13(28)16(19)23-2)33-15-7(21)3-6(20)14(12(15)27)32-17-9(22)11(26)10(25)8(4-24)31-17/h6-18,23-29H,3-5,20-22H2,1-2H3/t6-,7+,8+,9+,10+,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1

InChI Key

HFLKNINDVFJPQT-ZFAMMYHGSA-N

SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O

Synonyms

gentamicin X(2)

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O

Understanding Gentamicin Biosynthesis:

Gentamicin X2 serves as the last common intermediate in the biosynthetic pathway of the gentamicin C complex. This means it acts as the starting point for the final modifications that lead to the various individual components of the complex, such as gentamicin C1 and C2. Studying the enzymes and genes involved in this process from gentamicin X2 onwards has provided valuable insights into the biosynthesis of these clinically relevant antibiotics. [Source: National Institutes of Health (.gov) - "Delineating the Biosynthesis of Gentamicin X2, the Common Precursor of the Gentamicin C Antibiotic Complex" ]

Exploring New Therapeutic Applications:

Beyond its role in gentamicin C biosynthesis, research is ongoing to explore the potential of gentamicin X2 for alternative therapeutic applications. These areas include:

  • Investigating its activity against other pathogens: While not directly used as an antibiotic, studies are exploring whether gentamicin X2 might possess antibacterial activity against other types of bacteria beyond those targeted by the gentamicin C complex. [Source: National Institutes of Health (.gov) - "Aminoglycoside gentamicin research: fundamental progress and new application prospects" ]
  • Researching potential applications beyond antibiotics: Preliminary research suggests gentamicin X2 might have other potential uses, such as in neuromuscular disorders or ** cystic fibrosis**, although much more research is needed in these areas. [Source: National Institutes of Health (.gov) - "Synthesis of Gentamicin Minor Components: Gentamicin B1 and Gentamicin X2" ]

Gentamicin X2 is a naturally occurring aminoglycoside antibiotic derived from the bacterium Micromonospora purpurea. It is part of the gentamicin complex, which consists of several components, including gentamicin C1, C1a, C2, and C2a. Gentamicin X2, although a minor component, has garnered attention due to its unique pharmacological properties and potential therapeutic applications, particularly in treating Gram-negative bacterial infections .

The biosynthesis of gentamicin X2 involves several enzymatic reactions. Initially, gentamicin A2 is modified through a series of steps that include oxidation, transamination, and methylation. Specifically, the secondary alcohol at C-3″ of gentamicin A2 is converted to an amine by the action of oxidoreductase GenD2 and transaminase GenS2. This amine undergoes methylation by S-adenosyl-l-methionine-dependent methyltransferase GenN to form gentamicin A. The final step involves the C-methylation at C-4″ catalyzed by the radical SAM-dependent enzyme GenD1, resulting in the formation of gentamicin X2 .

Gentamicin X2 exhibits significant biological activity as an antibiotic. It has been identified as a potent readthrough agent for nonsense mutations in messenger RNA, which can lead to premature stop codons responsible for various inherited diseases. Studies have shown that gentamicin X2 has superior readthrough potency compared to other components of the gentamicin complex and even some synthetic aminoglycosides like G418. Its safety profile also appears favorable, with lower nephrotoxicity observed in animal models .

Gentamicin X2 can be synthesized through various methods, including:

  • Glycosylation Reactions: This involves the use of protected garamine derivatives and reactions such as the Lemieux–Nagabhushan reaction and Koenigs–Knorr reaction to form glycosidic bonds.
  • Modification of Existing Compounds: Derivatives of gentamicin X2 can be synthesized by modifying its structure at specific positions to enhance stability and reduce inactivation by phosphorylation .

Research into the interactions of gentamicin X2 with cellular components indicates that it binds effectively to the bacterial ribosome's 30S subunit. This binding disrupts protein synthesis by preventing accurate tRNA-mRNA pairing and promoting misreading during translation. Additionally, gentamicin X2 has been studied for its safety profile compared to other aminoglycosides, revealing a better balance between efficacy and toxicity .

Gentamicin X2 shares structural and functional similarities with several other aminoglycoside antibiotics. Here are some notable comparisons:

CompoundSourceActivityUnique Features
Gentamicin C1Micromonospora purpureaBroad-spectrum antibioticMajor component of gentamicin complex
Gentamicin C1aMicromonospora purpureaSimilar to C1 but with slight modificationsVariants have different side chains
Gentamicin C2Micromonospora purpureaEffective against Gram-negative bacteriaContains unique hydroxyl groups
G418SyntheticPotent readthrough agentHigher nephrotoxicity compared to gentamicins
NeomycinStreptomyces fradiaeBroad-spectrum antibioticKnown for higher ototoxicity

Gentamicin X2 stands out due to its potent readthrough activity and comparatively lower toxicity profile, making it a candidate for further therapeutic development in treating genetic disorders related to nonsense mutations .

Gentamicin X2 occupies a central position in the biosynthetic pathway of gentamicin, representing the culmination of several enzymatic transformations starting from D-glucose-6-phosphate and leading to a pseudotrisaccharide structure. The biosynthesis of gentamicin X2 involves four enzyme-catalyzed steps from the first-formed pseudotrisaccharide gentamicin A2. These transformations involve oxidoreduction, transamination, and methylation reactions that create the unique structure of gentamicin X2, which then serves as the branch point for the diverse components of the gentamicin C complex.

Genetic Determinants and Cluster Organization in Micromonospora spp.

The biosynthesis of gentamicin is encoded by a complex gene cluster in Micromonospora echinospora, the primary producer organism of this antibiotic. Initial genomic investigations identified a region of the M. echinospora ATCC15835 chromosome encoding homologs of aminoglycoside biosynthesis genes, including gntB—a close homologue of the 2-deoxy-scyllo-inosose synthase gene (btrC) from butirosin-producing Bacillus circulans. This discovery represented the first report of a gene cluster involved in the biosynthesis of a 4,6-disubstituted aminocyclitol antibiotic.

Subsequent studies revealed a more extensive organization of the gentamicin biosynthetic gene cluster. Sequencing of a 14.04 kb region identified twelve open reading frames (ORFs), including four putative 2-deoxystreptamine (DOS) biosynthetic genes (gtmA, B, C, and D), five amino sugar biosynthetic genes (gtmE, G, H, I, and gacB), and two aminoglycoside resistance genes (gtmF and J). The gtmA gene, when expressed in Escherichia coli, was shown to convert glucose-6-phosphate to 2-deoxy-scyllo-inosose (DOI), a key step in DOS biosynthesis.

Further genetic analysis uncovered additional genes involved in gentamicin biosynthesis. The extended gentamicin biosynthetic gene cluster (GenBank accession no. AJ628149) contains various genes encoding enzymes involved in the transformation of early intermediates. Notably, several genes encoding pyridoxal-dependent enzymes (GenB1, GenB2, GenB3, and GenB4) were identified and implicated in the later stages of gentamicin biosynthesis.

Interestingly, while most biosynthetic genes are clustered together, some crucial enzymes are encoded elsewhere in the genome. For example, GenL, responsible for terminal N-methylation steps, is located 2.54 Mbp away from the main gentamicin gene cluster.

Enzymatic Cascade from Gentamicin A2 to X2

The transformation of gentamicin A2 to gentamicin X2 involves a sequence of four enzyme-catalyzed steps that have been elucidated through targeted mutations and in vitro reconstitution of portions of the pathway. The pathway begins with gentamicin A2, which is formed when D-xylose is added to paromamine to generate the first intermediate of the gentamicin C complex pathway.

The biosynthetic pathway from gentamicin A2 to X2 has been delineated and involves the following sequential transformations:

  • Oxidation of the secondary alcohol function at C-3" of gentamicin A2
  • Transamination to convert the oxidized intermediate to an amine
  • N-methylation of the newly formed amine
  • C-methylation at C-4" to form gentamicin X2

These transformations are catalyzed by four specific enzymes: GenD2, GenS2, GenN, and GenD1, respectively.

Dual-Function Oxidoreductase/Transaminase Systems (GenD2-GenS2)

The first step in the conversion of gentamicin A2 to gentamicin X2 involves the transformation of the secondary alcohol function at C-3" to an amine, which occurs through the tandem operation of two enzymes: the oxidoreductase GenD2 and the transaminase GenS2.

GenD2 is an NAD-dependent oxidoreductase that catalyzes the oxidation of the hydroxyl group at C-3" of gentamicin A2 to generate an intermediate ketone. This reaction prepares the molecule for subsequent transamination. The crystal structure of GenD2 and detailed mechanistic studies have provided insights into its catalytic mechanism.

Following oxidation by GenD2, the transaminase GenS2 catalyzes the conversion of the ketone intermediate to an amine at the C-3" position. This transamination reaction replaces the oxygen with a nitrogen atom, creating a key structural feature necessary for downstream modifications.

The coordinated action of GenD2 and GenS2 represents a common strategy in aminoglycoside biosynthesis, where oxidoreductase-transaminase pairs work together to introduce amine functionality at specific positions. This dual-enzyme system ensures efficient and stereospecific transformation of hydroxyl groups to amines, which are essential for the biological activity of aminoglycoside antibiotics.

Radical SAM-Dependent C-Methylation by GenD1

After the introduction of an amine at C-3" and its subsequent N-methylation by GenN to form gentamicin A, the final step in the biosynthesis of gentamicin X2 is C-methylation at C-4". This reaction is catalyzed by GenD1, a radical S-adenosyl-L-methionine (SAM)-dependent and cobalamin-dependent enzyme.

GenD1 belongs to the growing family of radical SAM enzymes that utilize an unusual Fe-S center to generate a radical species through the reductive cleavage of S-adenosylmethionine. The radical SAM superfamily encompasses over 600 members and is involved in diverse reactions, including unusual methylations, isomerization, sulfur insertion, ring formation, anaerobic oxidation, and protein radical formation.

The mechanism of GenD1 involves:

  • Formation of a 5'-deoxyadenosyl radical from SAM
  • Hydrogen atom abstraction from the substrate (gentamicin A)
  • Methyl transfer from methylcobalamin to the substrate radical
  • Formation of gentamicin X2 with a new methyl group at C-4"

Studies have shown that C-methylation by GenD1 occurs with inversion of configuration at the chiral center, distinguishing it from other methyltransferases in the gentamicin pathway such as GenK, which operates with retention of configuration.

The cobalamin (vitamin B12) dependence of GenD1 is particularly interesting and places it in a specialized subgroup of radical SAM enzymes that utilize cobalamin as a methyl donor. This mechanism allows for the methylation of unreactive carbon centers that would be difficult to modify using conventional polar chemistry.

Branch Point Dynamics at Gentamicin X2

Gentamicin X2 represents a critical branch point in the biosynthesis of the gentamicin C complex, where the pathway diverges to form different components. The branching occurs due to the action of specific enzymes that modify gentamicin X2 at different positions, leading to structural diversity in the final gentamicin components.

The branch point nature of gentamicin X2 is essential for generating the mixture of related compounds that constitute the clinically used gentamicin C complex. Understanding the enzymology at this branch point has been crucial for elucidating the complete biosynthetic pathway and potentially manipulating it to produce specific gentamicin components.

GenK-Mediated C6'-Methylation and G418 Formation

One of the key branch pathways from gentamicin X2 involves methylation at the C-6' position, catalyzed by the methyltransferase GenK. GenK is a cobalamin-dependent radical SAM methyltransferase (Cbl-dependent RSMT) that catalyzes the methylation of gentamicin X2 to produce G418 (also known as geneticin).

The reaction catalyzed by GenK involves:

  • Formation of a radical at C-6' through hydrogen atom abstraction
  • Methylation of this position using methylcobalamin as a methyl donor
  • Formation of G418 with a newly introduced methyl group at C-6'

Interestingly, unlike GenD1, the GenK-catalyzed methylation occurs with retention of configuration at the methylation site. This stereochemical outcome is significant because it demonstrates that even within the same biosynthetic pathway, radical SAM methyltransferases can exhibit different stereochemical courses.

The formation of G418 initiates a branch of the gentamicin pathway that leads to the production of gentamicin components C2a, C2, and C1. G418 undergoes dehydrogenation and amination at the C6' position by the dehydrogenase GenQ and the aminotransferase GenB1 to generate JI-20Ba and JI-20B.

Competing Pathways for C-Complex Component Diversification

From the branch point at gentamicin X2, two major competing pathways lead to the diverse components of the gentamicin C complex.

In the first pathway, gentamicin X2 bypasses GenK-mediated methylation and directly undergoes oxidation followed by amination at C-6' by GenQ and GenB1 to generate JI-20A. This intermediate leads to the formation of gentamicins C1a and C2b.

In the parallel pathway, as described earlier, gentamicin X2 is methylated by GenK to form G418, which proceeds through JI-20Ba and JI-20B to produce gentamicins C2a, C2, and C1.

The diversification is further enhanced by additional enzymatic transformations:

  • GenB2 exhibits 6'-epimerase activity, primarily interconverting C2a and C2, but is also able to epimerize JI-20Ba to JI-20Bb.

  • The 3',4'-didehydroxylation of JI-20A and JI-20Ba leads to C1a and C2a, respectively, a process involving GenP, GenB3, and GenB4.

  • Terminal N-methylation steps are catalyzed by GenL, which adds methyl groups to the 6'-N position of C1a and C2 to form C2b and C1, respectively.

The table below summarizes the key enzymes involved in the branching pathways from gentamicin X2:

EnzymeFunctionSubstrateProductPathway
GenKC6'-methyltransferaseGentamicin X2G418C2a, C2, C1 pathway
GenQDehydrogenaseGentamicin X2/G4186'-dehydro intermediatesBoth pathways
GenB1Aminotransferase6'-dehydro intermediatesJI-20A/JI-20BaBoth pathways
GenB26'-epimeraseJI-20Ba/C2aJI-20Bb/C2C2, C1 pathway
GenB3/GenB4/GenPDidehydroxylation enzymesJI-20A/JI-20BaC1a/C2aBoth pathways
GenL6'-N-methyltransferaseC1a/C2C2b/C1Both pathways

The intricate interplay between these enzymatic pathways from the gentamicin X2 branch point allows for the production of the diverse components of the gentamicin C complex. Understanding these competing pathways has been critical for efforts to manipulate the biosynthesis to produce specific gentamicin components with potentially improved therapeutic properties or reduced toxicity.

XLogP3

-6.2

Appearance

White powder

Wikipedia

Gentamicin X2

Dates

Modify: 2024-04-14
Davis, Bernard D. /Mechanism of Bactericidal Action of Aminoglycosides./Microbiological Reviews 51.3 (1987): 341-50.Sarna, Katarzyna, and Agata Blazewicz. /Determination of Gentamicin Sulphate Composition and Related Substances in Pharmaceutical Preparations by LC with Charged Aerosol Detection./ PubMed (2010)Vydrin, A. F. /Component Composition of Gentamicin Sulfate Preparations./ Pharmaceutical Chemistry Journal 37.8 (2003): 448-49. Web. 15 Oct. 2013.Weinstein, Marvin J. /Biological Activity of the Antibiotic Components of the Gentamicin Complex./ Journal of Bacteriology 94.3 (1967): 789-90. Web. 15 Oct. 2013.

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